5-Phenylbicyclo[3.3.1]nonan-2-one
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Overview
Description
5-Phenylbicyclo[331]nonan-2-one is a bicyclic ketone with a phenyl group attached to the fifth carbon of the bicyclo[331]nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylbicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction followed by hydrogenation and oxidation steps. For instance, the reaction of a diene with a dienophile can form the bicyclic structure, which is then subjected to hydrogenation to reduce any double bonds and oxidation to introduce the ketone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Phenylbicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
5-Phenylbicyclo[3.3.1]nonan-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study conformational effects and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Phenylbicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-2-one: Lacks the phenyl group, making it less hydrophobic and potentially less active in biological systems.
5-Phenylbicyclo[3.3.1]nonan-9-one: Similar structure but with the ketone group at a different position, which may affect its reactivity and binding properties.
Uniqueness
5-Phenylbicyclo[3.3.1]nonan-2-one is unique due to the specific placement of the phenyl group and ketone, which influences its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61042-13-5 |
---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
5-phenylbicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C15H18O/c16-14-8-10-15(9-4-5-12(14)11-15)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
InChI Key |
GYZZTDZBAWMERN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(CCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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